molecular formula C24H21N3O3 B302879 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B302879
M. Wt: 399.4 g/mol
InChI Key: ISZJCJLXAFORTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It may also induce cell death in tumor cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can affect various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments include its potential antibacterial, antifungal, and antitumor properties, as well as its fluorescent properties for detecting metal ions. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further studied.

Future Directions

There are several future directions for the study of 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. Further research is needed to fully understand its mechanism of action and potential toxicity. It could also be studied for its potential use in developing new antibacterial, antifungal, and antitumor drugs. Additionally, its fluorescent properties could be further explored for its potential use in imaging and sensing applications.
In conclusion, 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential uses and limitations.

Synthesis Methods

The synthesis of 2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction between 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and 3-ethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

Product Name

2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-2-17-8-6-13-21(14-17)29-16-22(28)25-20-12-7-11-19(15-20)24-27-26-23(30-24)18-9-4-3-5-10-18/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

ISZJCJLXAFORTL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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